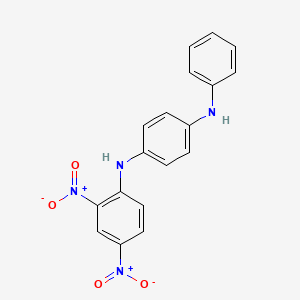
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is a synthetic compound known for its unique chemical properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 180-182°C. This compound has been widely used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, often with heating and sonication to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency reactors and purification systems ensures the production of high-purity 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- has diverse scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer science.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-: A closely related compound with similar chemical properties.
N-(2,4-Dinitrophenyl)-1,4-phenylenediamine: Another similar compound used in various research applications.
Uniqueness
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
111454-05-8 |
|---|---|
Formule moléculaire |
C18H14N4O4 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
4-N-(2,4-dinitrophenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-10-11-17(18(12-16)22(25)26)20-15-8-6-14(7-9-15)19-13-4-2-1-3-5-13/h1-12,19-20H |
Clé InChI |
UOWPOESIHGGEQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
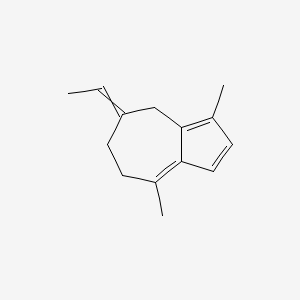
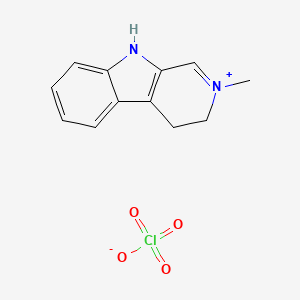
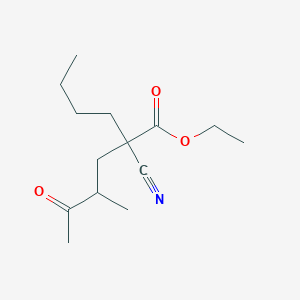
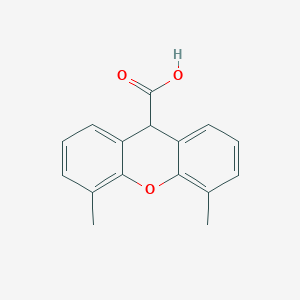
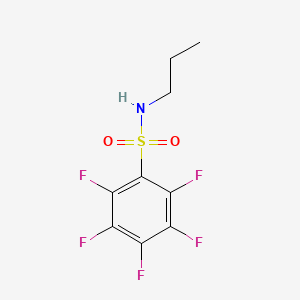
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
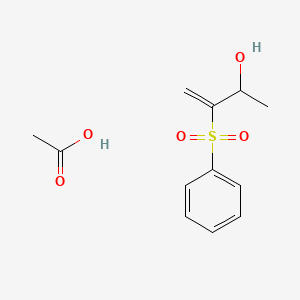
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
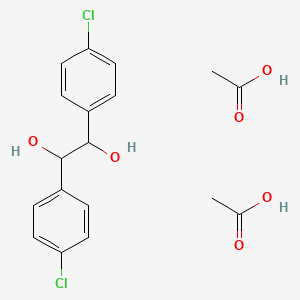
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)

![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
